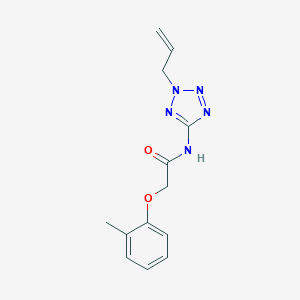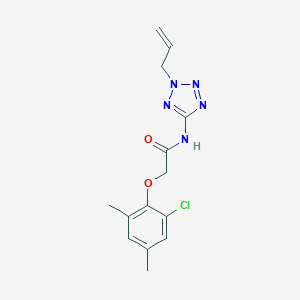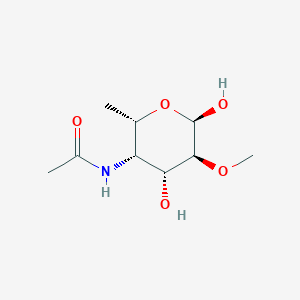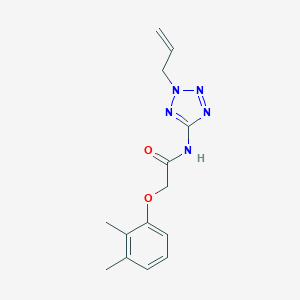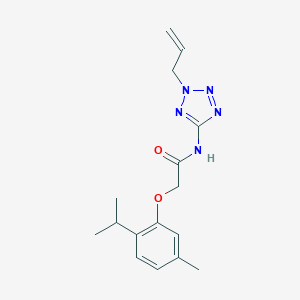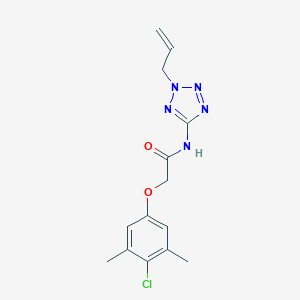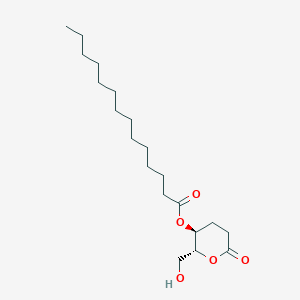
4-O-Tetradecanoyl-2,3-dideoxyglucono-1,5-lactone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-O-Tetradecanoyl-2,3-dideoxyglucono-1,5-lactone (TDL) is a synthetic compound that has been extensively studied for its biochemical and physiological effects. TDL is a lactone derivative of gluconic acid, and its chemical structure is similar to that of acyl-homoserine lactones (AHLs), which are signaling molecules used by bacteria for quorum sensing. Due to its similarity to AHLs, TDL has been used as a tool to study bacterial communication and biofilm formation.
作用机制
4-O-Tetradecanoyl-2,3-dideoxyglucono-1,5-lactone disrupts bacterial quorum sensing by binding to the AHL receptor and preventing the receptor from binding to AHLs. This prevents the bacteria from detecting the presence of other bacteria and inhibits the expression of virulence factors and biofilm formation.
生化和生理效应
4-O-Tetradecanoyl-2,3-dideoxyglucono-1,5-lactone has been shown to have various biochemical and physiological effects, including the inhibition of bacterial growth, the disruption of bacterial quorum sensing, and the inhibition of biofilm formation. 4-O-Tetradecanoyl-2,3-dideoxyglucono-1,5-lactone has also been shown to have anti-inflammatory effects, which may have potential therapeutic applications.
实验室实验的优点和局限性
The advantages of using 4-O-Tetradecanoyl-2,3-dideoxyglucono-1,5-lactone in lab experiments include its ability to disrupt bacterial quorum sensing and inhibit biofilm formation, which are important factors in bacterial pathogenesis. However, the limitations of using 4-O-Tetradecanoyl-2,3-dideoxyglucono-1,5-lactone include its potential toxicity and the need for further research to fully understand its mechanism of action.
未来方向
There are various future directions for the study of 4-O-Tetradecanoyl-2,3-dideoxyglucono-1,5-lactone, including:
1. The development of 4-O-Tetradecanoyl-2,3-dideoxyglucono-1,5-lactone analogs with improved efficacy and reduced toxicity.
2. The investigation of 4-O-Tetradecanoyl-2,3-dideoxyglucono-1,5-lactone's potential therapeutic applications, particularly in the treatment of bacterial infections and inflammation.
3. The study of 4-O-Tetradecanoyl-2,3-dideoxyglucono-1,5-lactone's effects on other bacterial species and its potential use in the development of new antimicrobial agents.
4. The investigation of 4-O-Tetradecanoyl-2,3-dideoxyglucono-1,5-lactone's effects on eukaryotic cells and its potential use in cancer research.
In conclusion, 4-O-Tetradecanoyl-2,3-dideoxyglucono-1,5-lactone is a synthetic compound that has been extensively studied for its biochemical and physiological effects. 4-O-Tetradecanoyl-2,3-dideoxyglucono-1,5-lactone has been shown to disrupt bacterial quorum sensing and inhibit biofilm formation, making it a valuable tool for the study of bacterial pathogenesis. Further research is needed to fully understand 4-O-Tetradecanoyl-2,3-dideoxyglucono-1,5-lactone's mechanism of action and its potential therapeutic applications.
合成方法
4-O-Tetradecanoyl-2,3-dideoxyglucono-1,5-lactone can be synthesized by the reaction of gluconic acid lactone with tetradecanoic acid in the presence of a catalyst. The reaction yields 4-O-Tetradecanoyl-2,3-dideoxyglucono-1,5-lactone as a white crystalline solid, which can be purified by recrystallization.
科学研究应用
4-O-Tetradecanoyl-2,3-dideoxyglucono-1,5-lactone has been used in various scientific research applications, including the study of bacterial communication and biofilm formation. 4-O-Tetradecanoyl-2,3-dideoxyglucono-1,5-lactone has been shown to disrupt quorum sensing in Pseudomonas aeruginosa, a pathogenic bacterium that is known to cause infections in humans. 4-O-Tetradecanoyl-2,3-dideoxyglucono-1,5-lactone has also been shown to inhibit biofilm formation in various bacterial species, including Escherichia coli and Staphylococcus aureus.
属性
CAS 编号 |
153764-21-7 |
|---|---|
产品名称 |
4-O-Tetradecanoyl-2,3-dideoxyglucono-1,5-lactone |
分子式 |
C13H21N5O2 |
分子量 |
356.5 g/mol |
IUPAC 名称 |
[(2R,3S)-2-(hydroxymethyl)-6-oxooxan-3-yl] tetradecanoate |
InChI |
InChI=1S/C20H36O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-19(22)24-17-14-15-20(23)25-18(17)16-21/h17-18,21H,2-16H2,1H3/t17-,18+/m0/s1 |
InChI 键 |
CYZQSJDYZVYMPX-ZWKOTPCHSA-N |
手性 SMILES |
CCCCCCCCCCCCCC(=O)O[C@H]1CCC(=O)O[C@@H]1CO |
SMILES |
CCCCCCCCCCCCCC(=O)OC1CCC(=O)OC1CO |
规范 SMILES |
CCCCCCCCCCCCCC(=O)OC1CCC(=O)OC1CO |
同义词 |
4-O-C14-DDGL 4-O-tetradecanoyl-2,3-dideoxyglucono-1,5-lactone 4-O-tetradecanoyl-2,3-dideoxyglucono-1,5-lactone, (L)-isome |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide](/img/structure/B235152.png)

![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylbenzamide](/img/structure/B235162.png)
![Tert-butyl [(1S,2S)-1-benzyl-2,3-dihydroxypropyl]carbamate](/img/structure/B235168.png)
![2-(2-methyl-5-nitroimidazol-1-yl)-N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]acetamide](/img/structure/B235169.png)
